molecular formula C18H18N4O3 B7476593 N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide

Cat. No.: B7476593
M. Wt: 338.4 g/mol
InChI Key: AYPHNVWXKGDWPV-INIZCTEOSA-N
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Description

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Properties

IUPAC Name

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(2)16(17-19-14-5-3-4-6-15(14)20-17)21-18(23)12-7-9-13(10-8-12)22(24)25/h3-11,16H,1-2H3,(H,19,20)(H,21,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHNVWXKGDWPV-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The general synthetic pathway includes:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.

    Substitution Reactions: The benzimidazole core undergoes substitution reactions to introduce the 2-methylpropyl group.

    Nitration: The final step involves the nitration of the benzamide moiety to introduce the nitro group at the 4-position.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitrobenzamide oxides.

    Reduction: Formation of 4-aminobenzamide derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to microtubules, inhibiting their polymerization, which is crucial for cell division . This action makes it a potential candidate for anticancer therapies. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Albendazole: An antiparasitic benzimidazole derivative.

    Mebendazole: Another antiparasitic agent with a benzimidazole core.

    Thiabendazole: Used to treat parasitic worm infections.

    Cyclobendazole: Known for its antimicrobial properties.

Uniqueness

N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position enhances its potential for antimicrobial activity, while the 2-methylpropyl group contributes to its pharmacokinetic properties .

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